molecular formula C11H16ClNO2 B2933430 2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride CAS No. 2089291-82-5

2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride

Cat. No.: B2933430
CAS No.: 2089291-82-5
M. Wt: 229.7
InChI Key: PYZJKCJWFIRCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of benzoyl chloride with ethyl acetoacetate to form benzoyl acetoacetate.

    Hydrolysis: The benzoyl acetoacetate is then hydrolyzed to form benzoyl acetic acid.

    Michael Addition: Benzaldehyde and nitromethane undergo a Michael addition to form trans-nitrostyrene.

    Hydrogenation: The trans-nitrostyrene is then hydrogenated using Raney nickel as a catalyst.

    Hydrolysis: Finally, the product is hydrolyzed in concentrated hydrochloric acid to yield this compound.

Industrial Production Methods

These methods ensure high purity and yield, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: It can also be reduced to form various reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of an amino group, a methyl group, and a phenyl group makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJKCJWFIRCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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